Cas no 2138576-12-0 (Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate)

Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate
- EN300-1159750
- 2138576-12-0
- Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate
-
- インチ: 1S/C14H21NO3/c1-14(2,3)12-6-5-9(16)7-10(12)11(8-15)13(17)18-4/h10-12H,5-7H2,1-4H3
- InChIKey: JMFBIFUJUDMDQG-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(C(C)(C)C)C(C(C#N)C(=O)OC)C1
計算された属性
- せいみつぶんしりょう: 251.15214353g/mol
- どういたいしつりょう: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 67.2Ų
Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159750-5.0g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 5g |
$3065.0 | 2023-06-08 | ||
Enamine | EN300-1159750-10.0g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 10g |
$4545.0 | 2023-06-08 | ||
Enamine | EN300-1159750-0.05g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 0.05g |
$888.0 | 2023-06-08 | ||
Enamine | EN300-1159750-0.1g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 0.1g |
$930.0 | 2023-06-08 | ||
Enamine | EN300-1159750-2.5g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 2.5g |
$2071.0 | 2023-06-08 | ||
Enamine | EN300-1159750-0.25g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 0.25g |
$972.0 | 2023-06-08 | ||
Enamine | EN300-1159750-0.5g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 0.5g |
$1014.0 | 2023-06-08 | ||
Enamine | EN300-1159750-1.0g |
methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate |
2138576-12-0 | 1g |
$1057.0 | 2023-06-08 |
Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate 関連文献
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetateに関する追加情報
Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate: A Comprehensive Overview
Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate (CAS No. 2138576-12-0) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclohexyl ring, a tert-butyl group, and a cyanoacetate moiety. These structural elements contribute to its potential applications in various chemical and biological processes.
The synthesis of methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate involves a series of well-defined chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule. The cyclohexyl ring adds conformational flexibility, while the cyanoacetate moiety introduces a versatile functional group that can participate in various chemical transformations. Recent studies have explored the use of this compound as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
In the context of medicinal chemistry, methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate has shown promise as a building block for the synthesis of bioactive compounds. Its cyanoacetate functionality can be readily modified to introduce various substituents, making it a valuable starting material for the development of novel drugs. For instance, researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties, such as improved solubility and bioavailability.
One of the key areas where methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate has been extensively studied is in the field of enzyme inhibitors. Enzyme inhibitors play a crucial role in modulating biological pathways and are often used in the treatment of various diseases. The unique structure of this compound allows it to interact with specific enzymes, potentially leading to the development of more effective therapeutic agents. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in metabolic disorders and cancer.
Beyond its applications in medicinal chemistry, methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate has also been investigated for its potential use in materials science. The cyclohexyl ring and tert-butyl group contribute to its thermal stability and mechanical properties, making it suitable for use in polymer synthesis and other advanced materials applications. Researchers have explored the use of this compound as a monomer or cross-linking agent in the development of new polymers with enhanced performance characteristics.
In summary, methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate (CAS No. 2138576-12-0) is a versatile compound with a wide range of potential applications in organic chemistry, medicinal chemistry, and materials science. Its unique structural features make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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